2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-ol hydrochloride

CAS No.: 1354954-03-2

Cat. No.: VC3384799

Molecular Formula: C8H10Cl2FNO

Molecular Weight: 226.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354954-03-2 |

|---|---|

| Molecular Formula | C8H10Cl2FNO |

| Molecular Weight | 226.07 g/mol |

| IUPAC Name | 2-amino-1-(2-chloro-6-fluorophenyl)ethanol;hydrochloride |

| Standard InChI | InChI=1S/C8H9ClFNO.ClH/c9-5-2-1-3-6(10)8(5)7(12)4-11;/h1-3,7,12H,4,11H2;1H |

| Standard InChI Key | UJQUBXDIRGQTND-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)Cl)C(CN)O)F.Cl |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)C(CN)O)F.Cl |

Introduction

Chemical Structure and Properties

Molecular Structure

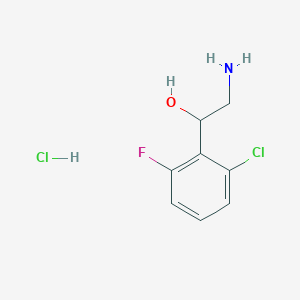

2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-ol hydrochloride is derived from the free base 2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-ol. The parent compound consists of a 2-chloro-6-fluorophenyl group attached to an ethan-1-ol backbone with an amino group at the 2-position . The hydrochloride salt is formed when the amine group is protonated and paired with a chloride counter-ion, which significantly alters the compound's physical properties while maintaining its core structure .

The structural features include:

-

A benzene ring with chloro and fluoro substituents at positions 2 and 6, respectively

-

A hydroxyl group attached to the benzylic carbon

-

A primary amine group at the terminal carbon

-

A chloride counter-ion associated with the protonated amine

Physical Properties

Based on the parent compound and typical hydrochloride salt characteristics, the following physical properties can be established for 2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-ol hydrochloride:

Table 1: Physical Properties of 2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-ol hydrochloride compared to its free base

The hydrochloride salt form typically demonstrates improved water solubility compared to the free base, making it potentially more suitable for biological applications where aqueous solubility is advantageous . Additionally, the salt form generally exhibits enhanced stability, particularly under conditions where the free base might be prone to degradation or oxidation.

Chemical Properties

The chemical reactivity of 2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-ol hydrochloride is influenced by several functional groups present in its structure:

-

The primary amine group, though protonated in the salt form, can participate in various nucleophilic reactions when deprotonated under appropriate conditions.

-

The hydroxyl group can undergo esterification, oxidation, and other transformations typical of secondary alcohols.

-

The halogenated aromatic ring provides sites for potential cross-coupling reactions and other aromatic substitutions.

-

The chloride counter-ion affects solubility and crystallization behavior.

Similar compounds like 2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-one hydrochloride undergo reactions including reduction, oxidation, and nucleophilic additions. The alcohol variant would share some reactivity patterns but differ specifically in reactions involving the hydroxyl group versus the ketone group.

Synthesis and Preparation

| Starting Material | Key Intermediate | Key Reactions | Final Step |

|---|---|---|---|

| 2-Chloro-6-fluoroaniline | 2-Chloro-6-fluorophenylglyoxal | Oxidation, amination | Reduction followed by HCl treatment |

| 2-Chloro-6-fluorobenzaldehyde | Cyanohydrin | Addition, reduction | Hydrogenation followed by HCl treatment |

| 2-Chloro-6-fluorophenylacetic acid | Amide | Hofmann rearrangement | Reduction followed by HCl treatment |

The synthesis likely begins with the preparation of the appropriate 2-chloro-6-fluorophenyl precursor. As indicated in search result , 2-chloro-6-fluoroaniline can be synthesized by a two-step process from o-fluoroaniline, involving bromination followed by chlorination . This represents a potential starting material for further transformations to reach the target compound.

Laboratory Preparation Methods

For laboratory-scale preparation, the hydrochloride salt would typically be formed by treating the free base with hydrogen chloride in an appropriate solvent:

-

Dissolve purified 2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-ol in a minimal amount of anhydrous solvent (typically diethyl ether or ethanol).

-

Bubble dry HCl gas through the solution or add a solution of HCl in the appropriate solvent until precipitation is complete.

-

Filter the precipitate, wash with cold solvent, and dry under vacuum to obtain the hydrochloride salt.

The free base itself might be prepared through reduction of the corresponding ketone, 2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-one, which is mentioned in search result. This reduction could be accomplished using sodium borohydride or other suitable reducing agents.

Applications and Research

Research Applications

2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-ol hydrochloride and related compounds have potential applications in several research areas:

-

Medicinal Chemistry: The compound's structure suggests potential pharmacological activities. Similar β-amino alcohols are known to possess various biological activities, including adrenergic, antimicrobial, and anticonvulsant properties.

-

Synthetic Intermediates: The compound can serve as a building block for more complex molecules due to its functional group diversity .

-

Chiral Chemistry: The stereoisomer (1S)-2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-ol presents opportunities for asymmetric synthesis and stereochemical studies .

The compound is specifically marketed for research use only (RUO), indicating its current application primarily in laboratory investigation rather than therapeutic use .

Comparison with Related Compounds

Structure-Activity Relationships

Several structural analogs of 2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-ol are identified in the search results, differing in the position of substituents or stereochemistry:

Table 3: Structural Comparison of Related Compounds

| Compound | CAS Number | Key Structural Difference | Potential Impact on Activity |

|---|---|---|---|

| (1S)-2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-ol | 1867836-33-6 | S stereoisomer at C-1 | Different receptor binding profile |

| (2R)-2-Amino-2-(2-chloro-3-fluorophenyl)ethan-1-ol | 1213880-40-0 | Fluorine at position 3 instead of 6 | Altered electronic properties and H-bonding |

| (2R)-2-Amino-2-(5-chloro-2-fluorophenyl)ethan-1-ol | 1213514-84-1 | Reversed positions of chloro and fluoro groups | Changed electron distribution and lipophilicity |

| 2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-one | N/A | Ketone instead of alcohol | Different reactivity and H-bonding capabilities |

These structural differences can significantly impact various properties including:

-

Binding affinity to biological targets

-

Metabolic stability

-

Lipophilicity and membrane permeability

-

Water solubility and formulation properties

Isomeric Forms

The compound exists in different stereoisomeric forms, with specific optical isomers documented in the literature:

-

(1S)-2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-ol: This S-isomer is specifically identified in search result with CAS number 1867836-33-6 .

-

Racemic 2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-ol: The non-stereospecific form is identified in search result with CAS number 926213-80-1 .

The stereochemistry at the carbon bearing the hydroxyl group is particularly significant as it creates a chiral center that can influence biological activity and molecular recognition. In pharmaceutical development, specific stereoisomers are often preferred due to their selectivity for biological targets and potentially lower side effect profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume